What is Acetaminophen glucuronide-d4 and its chemical properties
What is Acetaminophen glucuronide-d4 and its chemical properties
An In-depth Technical Guide to Acetaminophen (B1664979) Glucuronide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen glucuronide-d4 is the deuterated form of acetaminophen glucuronide, the major, inactive metabolite of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol). The "-d4" designation indicates that four hydrogen atoms on the phenyl ring of the molecule have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[1] Its near-identical physicochemical properties to the endogenous analyte ensure it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variability in the analytical process and enhancing the accuracy and precision of quantification.[2][3]
This guide provides a comprehensive overview of the chemical properties of Acetaminophen glucuronide-d4, its role in the metabolic pathway of its parent compound, and detailed experimental protocols for its application in a research setting.
Chemical and Physical Properties
The key chemical and physical properties of Acetaminophen glucuronide-d4 and its corresponding non-deuterated (endogenous) analogue are summarized below. The primary difference is the molecular weight, which is increased by the mass of the four deuterium atoms. This mass shift is fundamental to its utility as an internal standard, allowing it to be distinguished from the analyte by a mass spectrometer.
| Property | Acetaminophen Glucuronide-d4 (Sodium Salt) | Acetaminophen Glucuronide (Sodium Salt) |
| Molecular Formula | C₁₄H₁₂D₄NNaO₈ | C₁₄H₁₆NNaO₈[4] |
| Molecular Weight | 353.29 g/mol [5] | 349.27 g/mol [4] |
| Exact Mass | 353.09 g/mol [5] | 349.0774 g/mol [4] |
| IUPAC Name | Sodium (2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate[5] | 4-(acetylamino)phenyl β-D-glucopyranosiduronic acid, monosodium salt |
| Synonyms | APAP Glucuronide-d4 | Paracetamol Glucuronide, 4-Acetamidophenol Glucuronide, APAP Glucuronide[4] |
| Appearance | Solid Powder[4] | Solid[4] |
| Solubility | Soluble in DMSO[4] | Slightly soluble in methanol (B129727) and water[4] |
Metabolic Pathway of Acetaminophen
Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[6]
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Glucuronidation: This is the major metabolic route in adults, accounting for approximately 45-55% of acetaminophen metabolism.[6] The enzyme UDP-glucuronosyltransferase (UGT) conjugates acetaminophen with glucuronic acid to form the non-toxic metabolite, acetaminophen glucuronide.
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Sulfation: This pathway accounts for about 30-44% of acetaminophen metabolism and involves the conjugation with sulfate (B86663) by sulfotransferase (SULT) enzymes, forming acetaminophen sulfate, another non-toxic metabolite.
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Oxidation: A minor fraction (5-10%) is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH). However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation. The subsequent depletion of GSH stores allows NAPQI to bind to cellular proteins, causing hepatocellular necrosis and liver damage.
Experimental Protocols
Acetaminophen glucuronide-d4 is primarily used as an internal standard for the quantification of acetaminophen glucuronide in biological matrices like plasma, serum, or urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective
To develop and validate a robust LC-MS/MS method for the accurate quantification of acetaminophen glucuronide in human plasma samples for pharmacokinetic or toxicological studies.
Materials and Reagents
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Acetaminophen glucuronide (Certified Reference Standard)
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Acetaminophen glucuronide-d4 (Internal Standard, IS)
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HPLC-grade Methanol
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HPLC-grade Acetonitrile[1]
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Formic acid (ACS grade)
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Ultrapure water
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Drug-free human plasma (with K₂EDTA as anticoagulant)
Preparation of Solutions
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Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of acetaminophen glucuronide reference standard and dissolve in 10 mL of methanol.
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Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Acetaminophen glucuronide-d4 and dissolve in 1 mL of methanol.
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Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards (e.g., ranging from 10 ng/mL to 10,000 ng/mL). Prepare a working IS solution by diluting the IS stock solution to a fixed concentration (e.g., 500 ng/mL) in methanol.[1]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[7]
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Aliquot Samples: Label 1.5 mL microcentrifuge tubes. Pipette 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into the respective tubes.
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Add Internal Standard: Add 20 µL of the working IS solution (500 ng/mL) to every tube except for the blank matrix sample.
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Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.[1]
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Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
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Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
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Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
LC-MS/MS Instrumentation and Conditions
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LC System: UPLC/HPLC system
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Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
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Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
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Gradient: A typical gradient starts at 5% B, ramps to 95% B to elute the analyte, and then re-equilibrates to initial conditions.
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Ionization Mode: ESI Negative
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MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:
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Acetaminophen Glucuronide: m/z 326.1 → 150.1
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Acetaminophen Glucuronide-d4: m/z 330.1 → 154.1 (Note: Specific m/z values should be optimized on the instrument used).
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Workflow and Data Analysis
The overall experimental workflow, from sample receipt to final data reporting, is crucial for ensuring data integrity and reproducibility.
Data Analysis: The concentration of acetaminophen glucuronide in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a linear regression curve. The concentrations of the unknown samples are interpolated from this curve. The use of the deuterated internal standard corrects for any sample loss during preparation or fluctuations in instrument response, ensuring high-quality, reliable data.[1]
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of paracetamol and AT7519 in serum using LC-MS/MS [protocols.io]
- 4. US5908927A - Synthesis of deuterated opiate glucuronides - Google Patents [patents.google.com]
- 5. Acetaminophen glucuronide-d4 | C14H16NNaO8 | CID 171391549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
